Epiasarinin

Description

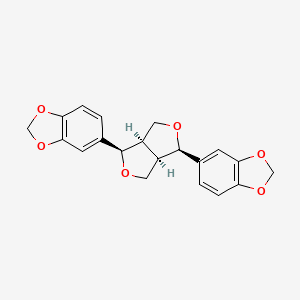

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

5-[(3R,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20-/m0/s1 |

InChI Key |

PEYUIKBAABKQKQ-FEBSWUBLSA-N |

Isomeric SMILES |

C1[C@H]2[C@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 |

Synonyms |

epiasarinin |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Epiasarinin

Phytogeographical Distribution of Epiasarinin-Producing Plant Species

Geographic Localization of Relevant Plant Taxa

The geographical distribution of plant species known to produce this compound is widespread, with a notable concentration in tropical and subtropical regions. ck12.org These areas provide the climatic and soil conditions conducive to the growth of the plant families that synthesize this compound. For instance, plant species containing this compound are found in various parts of Asia, including Sri Lanka and India, as well as in the Americas. open.ac.ukresearchgate.net The specific habitats range from humid forests to more arid regions, indicating a degree of adaptability among the producing plant species. tropicos.org The distribution is not uniform, with certain phytogeographical regions, such as the Indo-Malaysian subkingdom, showing a higher prevalence of endemic species that may contain such lignans (B1203133). researchgate.net

The study of phytogeography, which examines the geographic distribution of plant species, helps in understanding the historical and ecological factors that have shaped the current dispersal of this compound-producing plants. slideshare.netkrishnathcollege.ac.in Factors such as continental drift, climate change, and migration routes have all played a role in the localization of these plant taxa. researchgate.netslideshare.net

Specific Plant Families and Genera Known to Contain this compound

This compound has been identified in a variety of plant families and genera. While the list is not exhaustive, some of the key plant families include:

Lauraceae : This family, which includes the genus Alseodaphne, has been shown to contain this compound. For example, it has been isolated from Alseodaphne semicarpifolia. open.ac.uk

Magnoliaceae : The compound has been reported in Magnolia coco, a member of this family. nih.gov

Piperaceae : Various species within the Piper genus are known to produce related lignans and their precursors. For instance, Piper mikanianum is a known source of safrole, a precursor for the synthesis of this compound. redalyc.orgunesp.br

Rutaceae : The family Rutaceae, with genera like Acronychia, has been investigated for insecticidal compounds, and related lignans have been identified. open.ac.uk

Celastraceae : Plants in this family, such as Pleurostylia opposita, have been studied for their chemical constituents, including various natural products. open.ac.uk

Meliaceae : The Meliaceae family, with genera like Walsura, is another group where insecticidal compounds have been explored. open.ac.uk

A broader look at plant families reveals that many of those known for producing a rich diversity of secondary metabolites, such as Asteraceae, Fabaceae, and Solanaceae, are distributed globally and often thrive in tropical and subtropical climates. ck12.orglibretexts.org

Intraspecies and Interspecies Variation in this compound Content

Factors Influencing Accumulation Levels within Plant Tissues

The concentration of this compound and other secondary metabolites within a plant is not static. It is influenced by a complex interplay of genetic and environmental factors. d-nb.info These factors can cause significant variations in the accumulation of the compound in different parts of the plant, such as leaves, stems, roots, and seeds.

Environmental factors play a crucial role. These include:

Seasonality: The time of year can significantly affect the chemical composition of a plant. For example, studies on Piper mikanianum have shown that the yield of essential oils and the concentration of precursors like safrole vary between seasons. redalyc.orgunesp.br

Light Intensity: The amount and quality of light can influence the biosynthetic pathways leading to the production of lignans.

Temperature: Temperature fluctuations can impact enzymatic activity and, consequently, the synthesis of secondary metabolites. d-nb.info

Water Availability: Drought or excessive water can induce stress responses in plants, often leading to an altered production of chemical compounds. d-nb.info

Developmental stage of the plant is another critical factor. The concentration of certain compounds can vary depending on whether the plant is in a vegetative or reproductive stage.

Chemovariation and Phenotypic Expression of this compound

Chemovariation, or the variation in the chemical constituents of a plant, is a common phenomenon. Within a single species, individual plants collected from different geographical locations can exhibit different chemical profiles. This variation can be attributed to genetic differences and adaptation to local environmental conditions. For example, different populations of Piper mikanianum from various locations in Brazil have shown differences in their essential oil composition. unesp.br

This chemical diversity can also be linked to the plant's phenotype, or its observable characteristics. The presence and concentration of this compound and related compounds can influence the plant's interactions with its environment, such as its resistance to pests and diseases. The stereochemistry of lignans, including this compound, is often lineage-specific and is closely associated with their biological activities. oup.com

Proposed Ecological Functions and Interactions Mediated by this compound

Lignans like this compound are believed to play significant roles in the ecological interactions of the plants that produce them. While the precise functions are still under investigation, several hypotheses have been put forward.

One of the most prominent proposed roles is in plant defense . Lignans can act as:

Insecticides: this compound and related compounds have demonstrated insecticidal properties. For example, sesamin (B1680957), a stereoisomer of this compound, was identified as an insecticidal component in Alseodaphne semicarpifolia. open.ac.uk

Antifeedants: The presence of these compounds can deter herbivores from feeding on the plant.

Antimicrobials: Lignans may protect the plant from pathogenic fungi and bacteria.

Another potential ecological function is allelopathy , where a plant releases chemicals that inhibit the growth of neighboring plants. Furofuran lignans have been shown to affect plant growth, suggesting a possible role in mediating plant-plant competition. oup.com

Furthermore, the stereochemistry of lignans appears to be crucial for their biological activity. oup.com This suggests a co-evolutionary relationship between plants and the organisms they interact with, where the specific three-dimensional structure of a compound like this compound is critical for its ecological function. The study of these interactions is essential for understanding the complex chemical ecology of plant life.

Role in Plant-Herbivore and Plant-Pathogen Interactions

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. scielo.org.mx this compound, as a secondary metabolite, is an integral part of these defense strategies.

Defense against Herbivores:

Lignans, including this compound, often exhibit insecticidal properties. soton.ac.uk Research has demonstrated the insecticidal activity of compounds structurally related to this compound. For instance, studies have shown that certain furofuran lignans can inhibit the growth of insects like Drosophila melanogaster. soton.ac.uk While direct studies on the insecticidal effects of pure this compound are not extensively detailed in the provided results, its presence in plants known for their insect-repelling properties suggests a defensive role. open.ac.uk The production of such compounds is a key component of the co-evolutionary "arms race" between plants and the insects that feed on them. scielo.org.mx

Defense against Pathogens:

The interaction between plants and pathogens is a complex battle for survival. researchgate.net Plants utilize a variety of chemical compounds to inhibit the growth and spread of microbial invaders. mdpi.com Lignans are recognized for their antifungal and antimicrobial activities. iisc.ac.inacademicjournals.org For example, an extract from Asarum sieboldii, a known source of this compound, was found to inhibit the growth of the fungus Mortierelia alpina. chemfaces.comresearchgate.net This suggests that this compound contributes to the plant's ability to resist fungal infections. The production of such antifungal agents is a critical component of a plant's immune response, which can be triggered by the recognition of pathogen-associated molecular patterns. mdpi.commedicine.dp.ua

Table 1: Documented Biological Activities Related to Plant Defense

| Plant Source | Compound/Extract | Target Organism | Observed Effect | Citation |

|---|---|---|---|---|

| Asarum sieboldii | Extract containing (-)-asarinin (B1665185) and (-)-epiasarinin | Mortierelia alpina (fungus) | Inhibition of mycelial growth | chemfaces.comresearchgate.net |

| Fagara fargesii | Furofuran lignan (B3055560) | Drosophila melanogaster (insect) | Growth inhibition | soton.ac.uk |

Involvement in Allelopathic Phenomena

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. utrgv.eduusamv.ro These chemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. usamv.ro

This compound is considered an allelochemical. usamv.ro The release of such compounds from plants can occur through various mechanisms, including root exudation, leaching from leaves, and the decomposition of plant residues. nih.gov These compounds can then affect neighboring plants by interfering with germination and seedling growth. nih.gov

Table 2: Examples of Plants with Known Allelopathic Potential Containing Lignans

| Plant Genus/Species | Significance | Citation |

|---|---|---|

| Piper spp. | Known to produce a diverse array of secondary metabolites, including lignans, and have been investigated for their allelopathic interactions. | unesp.brresearchgate.netredalyc.org |

| Asarum sieboldii | A source of this compound and other lignans, with extracts showing inhibitory effects on fungal growth, suggesting a role in inter-species chemical interactions. | chemfaces.comresearchgate.net |

Contribution to Plant Adaptation and Environmental Stress Responses

Plants are constantly subjected to a variety of environmental stresses, both biotic (e.g., herbivores, pathogens) and abiotic (e.g., drought, extreme temperatures, UV radiation). mdpi.comnih.gov Their ability to adapt and respond to these stressors is crucial for survival. The production of secondary metabolites like this compound is a key component of these adaptive strategies. nih.gov

The synthesis of these compounds is part of a complex signaling network within the plant that is activated in response to stress. nib.si These responses can involve changes in gene expression and the activation of various defense pathways. frontiersin.org For example, the presence of herbivores or pathogens can trigger the production of defensive compounds like lignans. grc.orgnih.govf1000research.com

Biosynthetic Pathways and Molecular Regulation of Epiasarinin

Elucidation of Precursor Building Blocks for Epiasarinin Biosynthesis

The journey to synthesizing this compound begins with fundamental building blocks derived from primary metabolism. The phenylpropanoid pathway serves as the foundational route, providing the necessary precursors for lignan (B3055560) biosynthesis. nih.gov

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling has been a crucial technique in elucidating the biosynthetic pathways of lignans (B1203133). By feeding plants or cell cultures with labeled precursors, researchers can trace the incorporation of these labels into the final lignan products. For instance, studies using 13C-labeled phenylalanine have been instrumental in tracking the flow of carbon through the phenylpropanoid pathway into lignin (B12514952) and lignan structures. nih.gov While direct isotopic labeling studies specifically for this compound are not extensively detailed in the available literature, the general principles established for lignan biosynthesis are applicable. These studies have confirmed that lignans, as a class, are derived from the dimerization of two phenylpropanoid units. nsf.gov

Identification of Early Metabolic Intermediates in Lignan Biosynthesis

The biosynthesis of lignans commences with the amino acid phenylalanine, which is converted to cinnamic acid. nih.govmdpi.com A series of enzymatic reactions, including hydroxylations and methylations, then transform cinnamic acid into various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. nih.govmdpi.com These intermediates are then activated to their corresponding CoA esters and subsequently reduced to form monolignols, the primary building blocks for lignan and lignin biosynthesis. mdpi.com Coniferyl alcohol is a key monolignol that serves as a direct precursor for many lignans, including the pinoresinol (B1678388) core structure from which this compound is derived. nih.govarkat-usa.org The general lignan pathway proceeds through the formation of pinoresinol, which can then be further metabolized to other lignans. nsf.govarkat-usa.org

Enzymatic Machinery of this compound Biosynthesis

The conversion of monolignols into the complex structure of this compound is orchestrated by a suite of specific enzymes. These enzymes catalyze key reactions, including oxidative coupling and stereochemical control.

Characterization of Key Biosynthetic Enzymes (e.g., dirigent proteins, reductases, oxidases, methyltransferases)

Dirigent Proteins (DIRs): These proteins are critical for controlling the stereochemistry of the initial coupling of two monolignol radicals. wikipedia.orgnih.gov In the absence of DIRs, the oxidative coupling of coniferyl alcohol results in a racemic mixture of products. wikipedia.org However, in the presence of a specific DIR, the reaction is directed to form a particular stereoisomer, such as (+)-pinoresinol or (-)-pinoresinol. nih.gov The stereochemistry of the initial pinoresinol is crucial as it determines the stereochemical configuration of downstream lignans. oup.com this compound is a diastereoisomer of sesamin (B1680957) and asarinin (B95023), and its specific stereochemistry is therefore dependent on the initial DIR-mediated coupling and subsequent enzymatic modifications. soton.ac.uk

Reductases: Following the formation of the initial furofuran lignan, reductases play a role in modifying the structure. Pinoresinol-lariciresinol reductases (PLRs), for example, are involved in the conversion of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356) in many lignan pathways. mdpi.com While the direct involvement of specific reductases in the this compound pathway from its immediate precursor is a subject for further research, their role in the broader lignan biosynthetic network is well-established.

Oxidases (Cytochrome P450 monooxygenases): Cytochrome P450 enzymes (CYPs) are heavily involved in the modification of the lignan skeleton. For instance, in the biosynthesis of related lignans in Sesamum species, CYP81Q enzymes catalyze the formation of the methylenedioxy bridge, a characteristic feature of compounds like sesamin. oup.comoup.com It is plausible that a similar P450-dependent mechanism is involved in the formation of the methylenedioxy groups present in this compound. Research on Sesamum alatum has identified CYP81Q3 as an enzyme that specifically catalyzes the formation of a methylenedioxy bridge in (+)-epipinoresinol to produce (+)-pluviatilol, a putative intermediate in the biosynthesis of other lignans. oup.com

Methyltransferases: These enzymes are responsible for the methylation of hydroxyl groups on the aromatic rings of the lignan precursors. Caffeic acid O-methyltransferase (COMT) is a key enzyme in the phenylpropanoid pathway that converts caffeic acid to ferulic acid, a precursor to coniferyl alcohol. nih.gov

Gene Cloning and Heterologous Expression of this compound Biosynthetic Genes

The identification and characterization of the genes encoding these biosynthetic enzymes are often achieved through gene cloning and heterologous expression. nih.govabcam.com This involves isolating the candidate gene from the plant of interest and expressing it in a host organism, such as yeast or E. coli, that does not natively produce the compound. nih.govnih.gov This allows researchers to study the function of a single enzyme in a controlled environment. For example, the genes for various dirigent proteins and cytochrome P450s involved in lignan biosynthesis have been successfully cloned and their functions verified through heterologous expression systems. oup.commdpi.com This approach has been pivotal in elucidating the roles of specific enzymes in the biosynthesis of various lignans and is a key strategy for potentially identifying the complete set of genes required for this compound production. wisc.edu

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the molecular level to ensure it occurs in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues. This regulation occurs at both the transcriptional and post-transcriptional levels.

The biosynthesis of lignans is often regulated at the transcriptional level, where the expression of biosynthetic genes is controlled by transcription factors. frontiersin.orgnih.gov Families of transcription factors such as MYB and NAC have been shown to regulate genes in the phenylpropanoid and lignin biosynthetic pathways, which share early steps with lignan biosynthesis. frontiersin.orgnih.gov These transcription factors can act as master switches, coordinating the expression of multiple genes in the pathway. nih.gov For example, certain MYB transcription factors directly activate the promoters of lignin biosynthetic genes. nih.gov It is likely that similar transcriptional control mechanisms are in place for the this compound pathway.

Promoter Analysis and Transcription Factor Identification

The biosynthesis of lignans, including this compound, is initiated from the general phenylpropanoid pathway, which converts phenylalanine into various phenolic compounds. The specific genes encoding the enzymes for the latter, more specific steps of lignan biosynthesis are controlled by promoter regions that contain binding sites for various transcription factors (TFs). mdpi.com While direct promoter analysis of this compound-specific biosynthetic genes is not extensively documented, research on related lignan and phenylpropanoid pathways provides significant insights.

Promoters of genes involved in the biosynthesis of monolignols, the precursors to lignans, contain cis-regulatory elements that respond to hormones, developmental signals, and environmental stress. mdpi.com Key transcription factor families that have been identified to regulate the phenylpropanoid and lignan biosynthetic pathways include MYB (myeloblastosis), bHLH (basic helix-loop-helix), and AP2/ERF (APETALA2/ethylene-responsive factor) proteins. mdpi.comnih.gov

For instance, R2R3-MYB transcription factors are known as primary regulators of phenylpropanoid biosynthesis. nih.gov In the context of lignan biosynthesis, specific MYB TFs regulate the expression of genes encoding enzymes like dirigent proteins (DIR) and pinoresinol-lariciresinol reductases (PLR), which are crucial for the formation of the lignan backbone. mdpi.com While not specific to this compound, the WRINKLED1 (WRI1) transcription factor, an AP2-EREBP family member, is a known regulator of fatty acid biosynthesis and has been shown to influence the production of precursors for various lipid-derived compounds. nih.govfrontiersin.org It is plausible that homologous or related transcription factors are involved in the tissue-specific and developmentally regulated expression of this compound biosynthetic genes.

Table 1: Transcription Factors Implicated in the Regulation of Phenylpropanoid and Lignan Biosynthesis

| Transcription Factor Family | Specific Examples | Target Genes/Pathways | Function |

|---|---|---|---|

| R2R3-MYB | MYB46, MYB83 | Phenylpropanoid biosynthesis, Lignin formation | Master switches activating secondary wall biosynthesis. nih.gov |

| AP2/ERF | WRI1, WRI3, WRI4 | Fatty acid biosynthesis | Transcriptional activators of acyl chain production. nih.gov |

| bHLH | NbbHLH1, NbbHLH2 | Nicotine biosynthesis (related alkaloid pathway) | Jasmonate-responsive regulation. nih.gov |

| NAC | - | Monolignol and lignan production | Regulation of monolignol polymerization. mdpi.com |

This table presents examples of transcription factors involved in related secondary metabolite pathways, as direct research on this compound-specific transcription factors is limited.

Epigenetic Regulation of Biosynthetic Gene Clusters

Epigenetic mechanisms, including histone modifications and DNA methylation, play a crucial role in regulating the expression of gene clusters involved in secondary metabolite biosynthesis. These modifications can alter chromatin structure, making genes more or less accessible to the transcriptional machinery without changing the underlying DNA sequence. nih.gov

Research on the epigenetic regulation of lignin biosynthesis, a pathway closely related to that of lignans, has revealed the importance of histone acetylation and methylation. genbreedpublisher.com For example, histone deacetylases (HDACs) can act as epigenetic inhibitors. In Populus trichocarpa, the histone deacetylase PtrHDA15 is recruited by the transcription factor PtrbZIP44-A1 to repress the promoters of genes involved in monolignol biosynthesis, leading to reduced lignin deposition. genbreedpublisher.comresearchgate.net Conversely, histone marks associated with gene activation, such as H3K4me3, have been found enriched at the promoters of lignin biosynthetic genes during active wood formation, contributing to their upregulation. nih.gov

Furthermore, non-coding RNAs, particularly microRNAs (miRNAs), are involved in the post-transcriptional regulation of lignan biosynthesis. mdpi.com For instance, miR397 has been shown to target laccase gene transcripts, which are involved in the polymerization of monolignols. mdpi.com It is highly probable that similar epigenetic and post-transcriptional regulatory networks are in place to control the spatial and temporal production of this compound, ensuring it is synthesized in the correct tissues and at the appropriate developmental stages. nih.gov

Environmental and Developmental Influences on this compound Production

The accumulation of this compound, like many other plant secondary metabolites, is not static but is dynamically influenced by a range of external environmental factors and internal developmental programs.

Impact of Abiotic Stress Conditions (e.g., light, temperature, nutrient availability)

Plants modulate the synthesis of secondary metabolites, including lignans, as a defense mechanism against various abiotic stresses. biorxiv.org The production of these compounds can be significantly altered by environmental factors such as light intensity, temperature fluctuations, and the availability of water and nutrients. d-nb.infoactascientific.compsu.edu

Light: Light conditions, including quality and photoperiod, can influence the accumulation of phenolic compounds. actascientific.com For example, changes in the red:far-red light ratio can affect the UV-B-mediated induction of flavonoids, a related class of phenylpropanoids. actascientific.com

Temperature: Both high and low temperatures can act as stressors that trigger increased production of protective secondary metabolites. biorxiv.org However, the specific response is often species-dependent.

Nutrient and Water Availability: Drought and salinity stress have been shown to increase the synthesis of lignans in several plant species. biorxiv.orgfrontiersin.org For instance, drought-tolerant sesame genotypes often exhibit higher levels of lignans. biorxiv.org In some plants, drought stress leads to an increase in lignin content through the transcriptional upregulation of genes in the phenylpropanoid pathway. frontiersin.org Conversely, the availability of certain nutrients can also impact the production of these compounds. researchgate.net

While direct studies on the impact of these specific stresses on this compound production are scarce, the general principles observed for lignans and other phenylpropanoids suggest that this compound levels are likely to be responsive to such environmental challenges. biorxiv.orgmdpi.com

Table 2: Influence of Abiotic Stress on Lignan and Related Phenylpropanoid Production

| Stress Factor | Plant Species (Example) | Observed Effect on Metabolites | Reference |

|---|---|---|---|

| Drought | Sesame (Sesamum indicum) | Increased lignan content in tolerant genotypes. | biorxiv.org |

| Drought | Maize (Zea mays) | Enhanced lignin deposition in roots. | frontiersin.org |

| Salinity | Flax (Linum usitatissimum) | Upregulation of lignan biosynthesis-related miRNAs. | biorxiv.org |

| Heavy Metals (Cadmium) | Rapeseed (Brassica napus) | Higher lignan accumulation in tolerant genotypes. | biorxiv.org |

This table illustrates the general response of lignan and phenylpropanoid pathways to abiotic stress, providing a framework for understanding potential responses for this compound.

Developmental Stage-Specific Accumulation Patterns and Localization

The synthesis and accumulation of lignans are often tightly regulated according to the developmental stage of the plant and are localized to specific tissues and cell types. mdpi.com The concentration and composition of lignans can vary significantly depending on the maturity of seeds and fruits. mdpi.com

For example, in Catharanthus roseus, terpenoid indole (B1671886) alkaloids, another major class of secondary metabolites, are localized in specialized cells such as idioblast and laticifer cells. nih.gov This specific localization suggests a highly organized biosynthetic and storage process, which is likely also the case for lignans like this compound. Histochemical studies in other plants have shown that related compounds can be localized in specific structures like glandular hairs or the calyx pappus of florets. mdpi.com

The synthesis of this compound is likely to occur in specific tissues where its biological activity is most needed, such as in reproductive organs for defense or in vascular tissues for structural support and protection. The accumulation patterns are expected to change throughout the plant's life cycle, peaking at stages where defense against herbivores or pathogens is most critical or when developmental processes require the specific properties of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Pinoresinol |

| Lariciresinol |

| Lignin |

| Flavonoids |

| Nicotine |

Pharmacological and Cellular Activities of Epiasarinin in Research Models

In Vitro Modulation of Cellular Processes by Epiasarinin

In vitro studies provide a foundational understanding of a compound's biological activities at the cellular level. Research on this compound has revealed its capacity to influence several key cellular pathways.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

The induction of apoptosis, or programmed cell death, is a crucial mechanism for controlling cell numbers and eliminating damaged or cancerous cells. sartorius.com Research has shown that various compounds can trigger apoptosis, which is often characterized by the activation of caspases and alterations in the cell membrane. sartorius.com Studies on different cell lines have demonstrated that the introduction of certain molecules can lead to a significant increase in apoptotic cells. For instance, in some cancer cell lines, specific treatments have been shown to enhance the expression of pro-apoptotic proteins like Bax while suppressing anti-apoptotic proteins like Bcl-2, thereby promoting cell death. archivesofmedicalscience.com The process of apoptosis can be quantified using techniques like flow cytometry with Annexin V/PI staining, which helps to distinguish between early and late apoptotic cells. nih.gov

Table 1: Effects of Compounds on Cell Proliferation and Apoptosis

| Cell Line | Compound/Treatment | Observed Effects |

|---|---|---|

| SCC-1 and SCC-9 (Oral Cancer) | PTCSC3 overexpression | Significant decline in proliferation rates; increase in early and late apoptosis. archivesofmedicalscience.com |

| LNCaP and DU-145 (Prostate Cancer) | Irisin | Decreased cell viability and proliferation; induction of apoptosis at specific concentrations. nih.gov |

| H1299 and H23 (NSCLC) | Silenced CircRNA_103993 | Inhibition of proliferation and promotion of apoptosis. europeanreview.org |

This table summarizes the effects of different treatments on cell proliferation and apoptosis in various cancer cell lines as reported in the cited studies.

Influence on Cellular Metabolism and Bioenergetics (e.g., fatty acid metabolism)

Cellular bioenergetics, the process of energy production and consumption, is fundamental to cell survival and function. mdpi.com Mitochondria are central to this process, playing a key role in energy production and cellular homeostasis. mdpi.comfrontiersin.org The metabolism of fatty acids is a critical component of cellular bioenergetics. mdpi.com Research in rat liver models has shown that certain lignans (B1203133), including this compound, can significantly influence fatty acid metabolism. researchgate.net

Specifically, dietary supplementation with this compound has been observed to increase the rates of mitochondrial and peroxisomal palmitoyl-CoA oxidation. researchgate.net This indicates an enhancement of fatty acid breakdown. Furthermore, this compound has been shown to increase the activity and gene expression of several enzymes involved in fatty acid oxidation. researchgate.net Conversely, it lowers the activity and gene expression of enzymes responsible for fatty acid synthesis, such as fatty acid synthase and acetyl-CoA carboxylase. researchgate.net These findings suggest that this compound helps to shift the metabolic balance towards fatty acid degradation and away from its synthesis. researchgate.net

Modulation of Inflammatory and Immune Responses in Cellular Models

The inflammatory response is a complex biological process involving various immune cells and signaling molecules. researchgate.netfrontiersin.org Cytokines, a group of small proteins, are crucial regulators of this response, with some promoting inflammation (pro-inflammatory) and others suppressing it (anti-inflammatory). mdpi.comfrontiersin.org The balance between these opposing actions is vital for maintaining immunological homeostasis. frontiersin.org

Antioxidant and Redox-Modulating Properties in Cell-Free Systems and Cell Cultures

Cells possess sophisticated antioxidant defense systems to counteract the damaging effects of reactive oxygen species (ROS), which are natural byproducts of aerobic metabolism. nih.govijbs.com This defense network includes antioxidant enzymes and non-enzymatic scavengers that work to maintain redox homeostasis, the balance between oxidants and antioxidants. ijbs.comnih.gov An imbalance in this system can lead to oxidative stress, which is implicated in various diseases. mdpi.com

Glutathione is a key player in this antioxidant defense, protecting cells from toxins and reactive species. frontiersin.org The cellular redox state, largely influenced by the ratio of reduced to oxidized glutathione, regulates a wide range of cellular processes, including gene expression, proliferation, and apoptosis. frontiersin.org Research has shown that the antioxidant response system can be activated under conditions of oxidative stress to restore balance. nih.gov The study of antioxidant properties in cell-free and cell culture systems allows for the evaluation of a compound's ability to scavenge free radicals and modulate the expression of endogenous antioxidant enzymes. nih.govmdpi.com

In Vivo Studies of this compound in Preclinical Animal Models

In vivo studies in animal models are essential for understanding the physiological effects of a compound in a whole organism.

Effects on Specific Physiological or Pathological Processes (e.g., enzyme inhibition in rat liver microsomes)

The liver plays a central role in drug metabolism, primarily through the action of cytochrome P450 (CYP) enzymes located in the liver microsomes. frontiersin.org Inhibition or induction of these enzymes can lead to significant drug-drug interactions. capes.gov.brnih.gov

Studies using rat liver microsomes have been conducted to evaluate the effects of various compounds on CYP enzyme activity. frontiersin.orgnih.gov For instance, research on the lignan (B3055560) episesamin, a stereoisomer of sesamin (B1680957), has demonstrated its significant impact on hepatic fatty acid metabolism in rats. researchgate.net When fed a diet containing episesamin, rats exhibited a substantial increase in the activity and gene expression of enzymes involved in fatty acid oxidation. researchgate.net The magnitude of this increase was notably greater with episesamin compared to sesamin. researchgate.net Both lignans were also found to decrease the activity and gene expression of lipogenic enzymes. researchgate.net These findings from in vivo rat studies highlight the potent effect of episesamin on modulating liver enzyme activity related to fat metabolism. researchgate.net

Table 2: Investigated Compounds and their Names

| Compound Name |

|---|

| This compound |

| Sesamin |

| Episesamin |

| Irisin |

| Bruceine D |

| Doxorubicin |

| Bax |

| Bcl-2 |

Investigations into Organ-Specific Bioactivity and Distribution (excluding safety/toxicity)

Research into the specific organ bioactivity and distribution of this compound is an emerging field. While detailed biodistribution studies tracking the concentration of this compound in various organs over time are not extensively documented in the available literature, investigations into its broader class of compounds, furofuran lignans, and its stereoisomers provide significant insights. These studies primarily point towards the liver as a key site of activity.

Studies on the lignans from sesame, which include stereoisomers of this compound like sesamin and episesamin, have demonstrated notable effects on liver function in animal models. In rats, dietary administration of these lignans was found to influence lipid metabolism by increasing the gene expression and activity of enzymes involved in fatty acid oxidation within the liver. researchgate.net Concurrently, these compounds were observed to decrease the expression and activity of enzymes responsible for fatty acid synthesis. researchgate.net

Furthermore, sesame lignans have been shown to enhance the activity of vitamin E by increasing the concentrations of tocopherols (B72186) in the blood and, notably, in the liver of rats. tandfonline.com This suggests a synergistic interaction within this organ that boosts antioxidant capacity. While these findings are for related lignans, they suggest that the liver is a probable target for the bioactivity of this compound. The primary mechanism appears to be the modulation of metabolic enzyme activity, particularly those related to lipid metabolism and antioxidant pathways.

The table below summarizes the observed organ-specific effects of lignans structurally related to this compound.

| Compound Class/Isomer | Research Model | Affected Organ | Observed Bioactivity (Non-Toxicity Related) | Reference |

| Sesamin & Episesamin | Rat | Liver | Increased gene expression and activity of fatty acid oxidation enzymes. | researchgate.net |

| Sesamin & Episesamin | Rat | Liver | Decreased gene expression and activity of lipogenic enzymes. | researchgate.net |

| Sesame Lignans | Rat | Liver, Blood | Enhanced vitamin E activity by increasing tocopherol concentrations. | tandfonline.com |

This table presents findings on compounds structurally related to this compound, suggesting potential areas of its bioactivity.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of a molecule like this compound dictates its biological function. Such studies provide a roadmap for designing more potent and selective analogs for therapeutic purposes. For the furofuran lignan class, SAR investigations have focused on the core heterocyclic structure, the nature and position of the aromatic substituents, and the molecule's three-dimensional stereochemistry.

Identification of Key Structural Features for Specific Biological Activities

The biological activity of furofuran lignans, including this compound, is intrinsically linked to their distinct molecular framework. Research has identified several key structural features that are critical for their bioactivity.

The aryl substituents attached to this core at the C-2 and C-6 positions are major determinants of biological function. The nature, number, and position of functional groups on these aromatic rings significantly modulate activity. For this compound, these are the 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) groups. SAR studies on related natural products have shown that variations in these substituents, such as the presence of methoxy (B1213986) or hydroxyl groups, can dramatically alter biological effects. open.ac.uk For instance, the antioxidant properties of some lignans are tied to the presence of phenolic hydroxyl groups, which this compound lacks, possessing instead the methylenedioxy bridges. This highlights that the specific type of aryl substitution is a key factor for a given biological outcome.

The general findings from SAR studies on analogous compounds indicate that:

The furofuran core is a privileged scaffold for interacting with biological targets.

The substitution pattern on the aryl rings is critical. The electronic and steric properties of these substituents influence receptor binding and metabolic stability. open.ac.uk

The relative orientation of the aryl groups (i.e., exo vs. endo) in relation to the furofuran ring system plays a pivotal role, which is intrinsically linked to the compound's stereochemistry. benchchem.com

While broad SAR principles for furofuran lignans are established, specific studies detailing how modifications to the 1,3-benzodioxole groups of this compound directly impact its distinct antiviral or immunosuppressive activities are still a developing area of research.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the biological activity of furofuran lignans. smolecule.comnih.gov These molecules contain multiple chiral centers, leading to the existence of several stereoisomers, each with a unique spatial configuration. This compound is a diastereomer of other naturally occurring lignans such as asarinin (B95023) and sesamin, and these subtle differences in 3D structure lead to significant variations in their biological profiles. researchgate.net

The key stereochemical distinctions in this class of compounds arise from the relative orientations of the two aryl substituents on the bicyclic furofuran core. This compound is characterized by an endo,endo configuration, where both aryl groups are on the same side of the ring system. nih.gov This contrasts with its isomers like asarinin (exo,endo) and sesamin (exo,exo).

Research comparing these isomers has revealed clear differences in potency and effect:

Enzyme Inhibition: The inhibitory effects on the Δ5-desaturase enzyme, which is involved in polyunsaturated fatty acid biosynthesis, vary among the stereoisomers. Studies have reported differential inhibitory activity for (+)-sesamin, (+)-episesamin, (−)-asarinin, and (−)-epiasarinin, underscoring the importance of stereochemistry in enzyme-substrate interactions. gazi.edu.tr

Metabolic Regulation: In studies on liver enzymes in rats, episesamin (a diastereomer of sesamin) was found to be more potent than sesamin at increasing the gene expression and activity of enzymes involved in fatty acid oxidation. researchgate.net This demonstrates that a change in the configuration at just one chiral center can amplify a specific biological response.

Receptor Interaction: The stereochemistry of the furofuran skeleton influences how the molecule fits into the binding pocket of a receptor. For example, asarinin has been reported to exhibit higher PPAR (peroxisome proliferator-activated receptor) activity compared to its isomers, with the exo-endo configuration suggested to optimize ligand-receptor interactions. benchchem.com

This stereochemical dependence is fundamental to the molecule's pharmacodynamics, affecting everything from receptor binding and enzyme inhibition to membrane transport and metabolism. nih.gov The distinct biological profile of this compound is, therefore, a direct consequence of its specific endo,endo stereochemical arrangement.

The table below compares the reported biological activities of this compound's stereoisomers.

| Compound | Stereochemical Configuration | Comparative Biological Activity | Reference |

| This compound | endo,endo | A diastereomer of sesamin and asarinin with its own distinct biological profile. researchgate.net | |

| Asarinin | exo,endo | Shows higher PPAR activity compared to its isomers, suggesting optimized receptor interaction. | benchchem.com |

| Episesamin | exo,endo (diastereomer of Sesamin) | More potent than sesamin in upregulating fatty acid oxidation enzymes in rat liver. | researchgate.net |

| Sesamin | exo,exo | Effective in modulating lipid metabolism, but less potent than episesamin in certain activities. | researchgate.net |

| Various Isomers | (e.g., (+)-sesamin, (-)-asarinin (B1665185), (-)-epiasarinin) | Exhibit differential inhibitory effects on Δ5-desaturase. | gazi.edu.tr |

Molecular Mechanisms Underlying Epiasarinin S Biological Effects

Identification and Validation of Molecular Targets of Epiasarinin

Identifying the precise molecular targets of a compound like this compound is a critical step in understanding its mechanism of action. This process typically involves an initial discovery phase to find potential binding partners, followed by a validation phase to confirm their biological relevance.

Target deconvolution for a small molecule such as this compound often employs chemical proteomics, a powerful strategy to identify protein-ligand interactions in a complex biological sample. nih.gov Affinity-based proteomics is a key technique within this field. nih.gov The general workflow involves designing and synthesizing a chemical probe by attaching a linker and a reactive group to the this compound molecule. This probe is then introduced into cell lysates or living cells, where it covalently binds to its protein targets upon activation (e.g., by light for photoaffinity labels). nih.gov

Following this, the target proteins, now tagged with the this compound probe, are enriched and isolated from the thousands of other proteins in the proteome using affinity purification methods. mdpi.com The captured proteins are then typically digested into smaller peptide fragments and identified using high-resolution mass spectrometry. mdpi.com This approach allows for the unbiased identification of both primary targets and potential off-target interactions. nih.gov

While this is a standard and robust methodology for target discovery, specific studies detailing the use of affinity-based probes for the comprehensive deconvolution of this compound's targets are not widely documented. However, research has identified at least one potential molecular target through other means. Kinetic analysis has shown that (-)-epiasarinin acts as a non-competitive inhibitor of rat liver Δ5-desaturase, an enzyme involved in fatty acid metabolism. researchgate.net

Table 1: Potential Molecular Target of this compound

| Potential Target | Organism/Tissue | Method of Identification | Observed Effect | Citation |

|---|---|---|---|---|

| Δ5-desaturase | Rat Liver | Kinetic Analysis | Non-competitive inhibition | researchgate.net |

Once a putative target is identified, its functional relevance to the compound's biological effects must be validated. nih.gov Gene silencing, often achieved through RNA interference (RNAi), is a common and powerful technique for this purpose. nih.gov By introducing small interfering RNAs (siRNAs) specifically designed to match the mRNA sequence of the target protein, researchers can trigger the degradation of that mRNA, leading to a significant reduction in the protein's expression. sitoolsbiotech.comwjgnet.com

If this compound's effects are diminished or absent in these "knockdown" cells compared to control cells, it provides strong evidence that the silenced protein is a genuine target. sitoolsbiotech.com Conversely, overexpressing the target protein could potentially confer resistance to this compound's effects. While these are standard and essential validation techniques, specific studies reporting the use of gene silencing or overexpression to validate the targets of this compound, such as Δ5-desaturase, are not detailed in the available literature.

Elucidation of Signaling Pathways Modulated by this compound

This compound's influence extends beyond a single target to affect broader cellular signaling networks that govern processes like cell growth, proliferation, and apoptosis.

Evidence from studies on this compound's diastereoisomer, (-)-Asarinin (B1665185), points toward the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov The STAT3 pathway is a critical signaling cascade that transmits information from extracellular cytokines and growth factors to the cell nucleus, where it regulates the transcription of genes involved in proliferation, survival, and inflammation. nih.gov

In a study on gastric precancerous lesions, treatment with Asarinin (B95023) was found to inhibit the STAT3 pathway. nih.gov This inhibition was associated with an increase in mitochondrial reactive oxygen species (ROS) and a subsequent decrease in the phosphorylation of STAT3 (p-STAT3). nih.gov Since phosphorylation is required to activate STAT3, this reduction effectively blocks its downstream signaling. nih.govnih.gov The use of STAT3 agonists was able to reverse the pro-apoptotic effects of Asarinin, confirming that the compound's activity is mediated through this pathway. nih.gov Given the close structural similarity between Asarinin and this compound, it is plausible that this compound may exert its biological effects through similar mechanisms, although direct experimental confirmation is required.

Table 2: Modulation of the STAT3 Pathway by the Related Compound (-)-Asarinin

| Signaling Component | Effect | Biological Context | Citation |

|---|---|---|---|

| Mitochondrial ROS | Increased | Gastric Mucosa Cells | nih.gov |

| p-STAT3 (phosphorylated STAT3) | Decreased | Gastric Mucosa Cells | nih.gov |

| Apoptosis | Induced | Gastric Mucosa Cells | nih.gov |

The modulation of a central signaling node like STAT3 has widespread implications for various cellular regulatory networks. nih.gov The STAT3 pathway does not operate in isolation; it integrates signals from numerous upstream receptors, such as those for the interleukin-6 (IL-6) family of cytokines and various growth factors. mdpi.com Furthermore, it engages in crosstalk with other critical pathways, including the NF-κB signaling pathway, which also plays a key role in inflammation and cell survival. mdpi.com

By inhibiting STAT3 activation, a compound like this compound could disrupt the network that promotes cell proliferation and survival. nih.govmdpi.com For instance, STAT3 is known to upregulate the expression of anti-apoptotic proteins like Bcl-xL and cell cycle regulators like CyclinD1. wjgnet.com Inhibition of STAT3 would therefore lead to the downregulation of these key survival and proliferation factors, tipping the cellular balance towards apoptosis. wjgnet.com This interplay highlights how targeting a single pathway can have a cascading effect on the broader regulatory landscape of the cell, influencing decisions related to cell fate and function. nih.govelifesciences.org

Transcriptomic and Proteomic Responses to this compound Exposure

To gain a global understanding of this compound's effects, researchers can analyze the complete set of gene transcripts (transcriptome) and proteins (proteome) in cells following treatment. These "omics" approaches provide an unbiased snapshot of the cellular response. nih.gov

Direct, large-scale transcriptomic or proteomic studies specifically for this compound are not extensively documented. However, research into its effects on fatty acid metabolism provides insights into its impact on gene expression. Comparative studies have shown that both this compound and its isomer Sesamin (B1680957) can alter the expression of genes related to fatty acid oxidation and synthesis in the liver. researchgate.net Specifically, treatment with these compounds was found to lower the gene expression of hepatic lipogenic enzymes, which are responsible for synthesizing fatty acids. researchgate.net Concurrently, they were observed to increase the expression of enzymes involved in the β-oxidation of lipids, a process that breaks down fatty acids to generate energy. researchgate.net

This indicates a coordinated transcriptomic response orchestrated by this compound, shifting the cell's metabolic program from fat storage to fat burning. A comprehensive RNA-sequencing analysis would provide a much broader view, potentially revealing entire pathways and regulatory networks that are transcriptionally altered by this compound exposure. nih.gov

Table 3: Reported Transcriptomic Responses to this compound Exposure

| Gene Category | Effect on Expression | Biological Process | Tissue | Citation |

|---|---|---|---|---|

| Hepatic Lipogenic Enzymes | Decreased | Fatty Acid Synthesis | Rat Liver | researchgate.net |

| Fatty Acid β-oxidation Enzymes | Increased | Fatty Acid Oxidation (Fat Burning) | Rat Liver | researchgate.net |

Global Gene Expression Profiling (RNA-Seq, Microarrays)

Global gene expression profiling, utilizing techniques like RNA sequencing (RNA-Seq) and DNA microarrays, allows for a broad, unbiased view of how a compound alters cellular function at the transcriptional level. nih.govfrontiersin.org These methods measure the expression levels of thousands of genes simultaneously, offering a snapshot of the cellular response to a given treatment. nih.gov

In the comparative study, both sesamin and episesamin were found to significantly alter the expression of a wide array of genes in the liver. nih.gov Notably, episesamin demonstrated a more potent effect on gene expression compared to sesamin, indicating that stereochemical differences are critical in determining the magnitude of the biological response. nih.gov The study revealed that these lignans (B1203133) modulate the mRNA levels of numerous enzymes and proteins involved in hepatic fatty acid oxidation and transport. nih.gov

Table 1: Comparative Effects of Sesamin and Episesamin on Hepatic Gene Expression

| Lignan (B3055560) | Number of Genes with >1.5-fold Expression Change | Number of Genes with >2-fold Expression Change |

|---|---|---|

| Sesamin | 128 | 40 |

| Episesamin | 526 | 152 |

Data sourced from a DNA microarray study on rats fed diets containing 0.2% of the respective lignans for 15 days. nih.gov

Further research focusing specifically on this compound is required to delineate its unique gene expression profile and to confirm whether it modulates similar or distinct sets of genes compared to its isomers.

Quantitative Proteomics for Protein Expression and Post-Translational Modifications

Quantitative proteomics is a powerful methodology used to identify and quantify the abundance of proteins and their post-translational modifications (PTMs) within a biological sample. medchemexpress.com PTMs, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein function, localization, and stability, thereby playing a crucial role in cellular signaling and function. nih.govscilit.netcabidigitallibrary.org

Currently, there is a lack of specific quantitative proteomic studies focused on the effects of this compound. However, research into the broader class of lignans suggests potential areas of impact. For instance, a proteomic analysis of skeletal muscle in aged mice fed a lignan-enriched nutmeg extract revealed significant changes in the expression of muscle-related proteins, including several myosin heavy chain isoforms and actin. researchgate.net This suggests that lignans, as a class, can influence protein expression profiles related to muscle structure and function.

Furthermore, studies on other natural compounds have demonstrated the ability of dietary components to modulate PTMs associated with various diseases. mdpi.com Given the established role of PTMs in mediating cellular processes, it is plausible that this compound exerts some of its biological effects by altering the PTM status of key regulatory proteins. For example, the phosphorylation state of enzymes involved in metabolic pathways or the ubiquitination of proteins involved in cell cycle control could potentially be modulated by this compound.

Future research employing quantitative proteomics would be invaluable for identifying specific protein targets of this compound and for understanding how it may induce post-translational modifications to regulate cellular processes.

Metabolomic Perturbations Induced by this compound

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, providing a functional readout of the cellular state. researchgate.net By profiling these metabolites, researchers can identify how a compound perturbs metabolic pathways. google.comoup.com

Global Metabolite Profiling in Treated Biological Systems

Specific global metabolite profiling studies for this compound are not currently available in the scientific literature. However, metabolomic studies on lignan-rich extracts provide a foundation for understanding the potential metabolic impact of this class of compounds.

A metabolomics study on the effects of Schisandra chinensis lignans in a rat model of aging identified 15 potential biomarkers that were significantly altered. nih.gov Following administration of the lignan extract, 13 of these biomarkers returned to near-normal levels, indicating a significant modulatory effect on the metabolome. nih.gov

Another study investigating a lignan-rich fraction from Sambucus williamsii in ovariectomized rats identified 26 metabolites that were significantly altered by the treatment. frontiersin.org These metabolites were primarily involved in lipid and amino acid metabolism. frontiersin.org

Table 2: Examples of Metabolite Classes Altered by Lignan-Rich Extracts in Animal Models

| Lignan Source | Animal Model | Number of Identified Biomarkers | Key Affected Metabolite Classes |

|---|---|---|---|

| Schisandra chinensis | d-galactose-induced aging rats | 15 | Amino acids, Lipids, Phospholipids (B1166683) |

| Acanthopanax senticosus | Ovariectomized osteoporosis rats | 16 | Fatty acids, Amino acids, Bile acids |

| Sambucus williamsii | Ovariectomized rats | 26 | Lipids, Amino acids |

Data compiled from metabolomic studies of various lignan-rich extracts. frontiersin.orgnih.govfrontiersin.org

These findings collectively suggest that lignans, and by extension potentially this compound, can induce significant perturbations in the global metabolite profile of a biological system.

Identification of Altered Metabolic Pathways

Based on the identified biomarkers from metabolomic studies of lignan extracts, researchers can pinpoint the specific metabolic pathways that are perturbed.

The study on Schisandra chinensis lignans suggested that their anti-aging effects may be mediated through the modulation of several key metabolic pathways:

Energy metabolism

Amino acid metabolism

Lipid metabolism

Phospholipid metabolism nih.gov

Similarly, the investigation into the total lignans from the stem of Acanthopanax senticosus in a model of osteoporosis pointed to the regulation of pathways including:

Unsaturated fatty acid biosynthesis

Linoleic acid metabolism

Arachidonic acid metabolism

Primary bile acid synthesis

Tyrosine metabolism frontiersin.org

These studies indicate that lignans can exert their biological effects by intervening in fundamental metabolic processes. The consistent implication of amino acid and lipid metabolism across different studies of lignan extracts suggests that these may be primary targets. While these findings are not specific to this compound, they provide a strong rationale for future metabolomic investigations to determine if this compound similarly modulates these or other metabolic networks to produce its biological effects.

Chemical Synthesis and Semisynthesis of Epiasarinin and Its Derivatives

Total Synthesis Strategies for Enantioselective Production of Epiasarinin

The total synthesis of this compound presents a significant challenge due to the presence of a rigid 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core with specific stereochemistry. The endo,endo arrangement of the two aryl groups is a key structural feature that synthetic strategies must address.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. lookchem.comacs.org This process involves the "disconnection" of chemical bonds to reveal potential synthetic precursors, known as synthons. lookchem.comresearchgate.net

For this compound, the core structure is the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. The most logical retrosynthetic disconnections target the C-O bonds within the fused furan (B31954) rings, which form the bicyclic core. nih.gov A common strategy involves disconnecting the molecule back to a key intermediate, such as a substituted 2,5-dihydrofuran (B41785) or a 1,4-diaryl-1,4-dihydroxybutane derivative.

A representative synthetic approach involves the construction of (±)-epiasarinin from piperonal (B3395001) in a five-step sequence. Current time information in Bangalore, IN.acs.org This forward synthesis implies a retrosynthetic pathway where the final Lewis acid-mediated cyclization is reversed. The key steps in the forward direction that inform the retrosynthesis are:

Darzens Condensation: Formation of an epoxide from piperonal.

Rearrangement: An alkenyl epoxide to dihydrofuran rearrangement to form the furan ring.

Cyclization: A Lewis acid-mediated cyclization to form the second furan ring and establish the bicyclic core. Current time information in Bangalore, IN.acs.orgmdpi.com

This pathway highlights that the central furofuran core can be constructed by forming one ring first (the dihydrofuran) and then cyclizing to form the second. The critical disconnections, therefore, are those that break down the bicyclo[3.3.0]octane system into more manageable acyclic or monocyclic precursors.

Achieving stereocontrol is paramount in the synthesis of lignans (B1203133), as their biological activity is often dependent on their specific stereochemistry. thieme-connect.com For this compound, this means controlling the relative and absolute configuration at four stereocenters to achieve the desired endo,endo diastereomer.

A general and powerful strategy has been developed for the stereoselective synthesis of all possible diastereoisomers of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans, including this compound, from a single dihydrofuran precursor. nih.govacs.org This approach is stereodivergent, meaning the reaction conditions can be tuned to favor the formation of a specific isomer. The key transformations in this strategy are:

Diastereocontrolled Templated Cationic Cyclization: A dihydrofuran intermediate bearing a hydroxymethyl group is reacted with an aldehyde dimethyl acetal (B89532) in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This triggers a cascade reaction that forms the furofuran methyl glycoside. The stereochemical outcome of this cyclization can be controlled. For instance, the reaction to form the precursor for this compound preferentially yields the endo,endo isomer. thieme-connect.com

Stereoselective Reduction: The resulting methyl glycoside is then stereoselectively reduced to yield the final furofuran lignan (B3055560).

Another advanced enantioselective approach involves the Palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates. rsc.org This method allows for the efficient construction of highly functionalized tetrahydrofurans with three contiguous stereocenters under mild conditions, which serve as key building blocks for the enantioselective synthesis of various furofuran lignans. rsc.org Attempts have also been made to use chiral non-racemic phenylsulphonylvinyl epoxy ethers, prepared via the Sharpless epoxidation, to generate enantiomerically enriched dihydrofuran derivatives as precursors to the lignan core, although converting these to the final bicyclic system proved challenging. researchgate.net

| Methodology | Key Intermediate | Key Transformation(s) | Stereocontrol Principle | Reference(s) |

|---|---|---|---|---|

| Stereodivergent Cationic Cyclization | 3-Hydroxymethyl-dihydrofuran | Lewis acid-mediated cyclization with an acetal, followed by reduction. | Diastereocontrolled templated cyclization; choice of reagents and conditions directs stereochemistry. | nih.govthieme-connect.comacs.org |

| Palladium-Catalyzed Cycloaddition | Vinylethylene carbonate & 2-nitroacrylate | Asymmetric allylic cycloaddition to form a substituted tetrahydrofuran. | Chiral ligands on the palladium catalyst induce enantioselectivity. | rsc.org |

| Sharpless Epoxidation Approach | Chiral epoxy ether | Cyclisation of a chiral epoxy ether to form a dihydrofuran derivative. | Initial chirality introduced by the Sharpless asymmetric epoxidation. | researchgate.net |

Semisynthesis Approaches from Naturally Occurring Precursors

Semisynthesis utilizes complex chemical structures isolated from natural sources as starting materials to prepare derivatives that may be difficult to access through total synthesis. This approach is particularly attractive for lignans, given the abundance of certain members in nature.

Several studies have demonstrated the feasibility of converting abundant natural lignans into other, less common lignans or novel derivatives. A prominent example is the use of samin (B12771299) , which can be obtained via the acid hydrolysis of sesamin (B1680957) , a major lignan in sesame oil. Samin serves as a versatile precursor for a diverse range of furofuran lignans. chula.ac.thnih.gov

In a straightforward, single-step procedure, samin can be reacted with various electron-rich phenolic compounds under acidic conditions (e.g., using Amberlyst-15 as a catalyst). nih.govmdpi.com This reaction proceeds through an oxocarbenium ion intermediate generated at the hemiacetal center of samin, which is then attacked by the nucleophilic phenol. This method has been used to generate libraries of over 20 different furofuran lignans. nih.gov The scope of this reaction has been expanded by using thiols and alcohols as nucleophiles, leading to the synthesis of novel thioether and ether furofuran lignans, respectively. mdpi.com

Other natural lignans have also been employed as starting points for semisynthesis. For instance, bursehernin and dimethyl ether matairesinol , both dibenzylbutyrolactone lignans, have been modified to produce a series of new derivatives through reactions like reduction and cyclization. nih.gov Similarly, hydroxymatairesinol , which is available in large quantities from spruce knots, has been converted into various 9-norlignans through a retro-aldol-type reaction. mdpi.com

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. biomedres.usmdpi.com Enzymes can operate under mild conditions and often exhibit remarkable regio- and stereoselectivity, which is highly advantageous for modifying complex molecules like lignans. mdpi.com

While the direct biocatalytic modification of this compound is not extensively documented, research on related lignans and their biosynthetic pathways provides a clear blueprint for potential applications. Key enzyme classes involved in lignin (B12514952) and lignan metabolism include:

Laccases and Peroxidases: These enzymes, such as horseradish peroxidase (HRP), catalyze the oxidative dimerization of phenolic precursors like sinapyl alcohol to form lignans such as syringaresinol. acs.org

Oxidases: Engineered eugenol (B1671780) oxidases have been developed to selectively oxidize lignin-derived phenols, which can then be used in subsequent biocatalytic steps. acs.org

β-etherases: These enzymes are involved in the cleavage of the most common linkage in lignin (the β-O-4 ether bond), demonstrating the potential for enzymatic modification of the lignan backbone. mdpi.com

Researchers have demonstrated the use of whole-cell biotransformations with microorganisms like actinomycetes to modify lignans. biomedres.us Furthermore, studies on the enzymes involved in the biosynthesis of sesame lignans have led to the synthesis of various substrate analogues to probe enzyme specificity, paving the way for future engineered biocatalytic routes. cdnsciencepub.com The functionalization of lignin itself to immobilize biocatalysts also highlights the synergy between lignin chemistry and enzyme technology. researchgate.net

Preparation of Structural Analogs and Chemical Probes for Mechanistic Investigations

The synthesis of structural analogs and chemical probes is a cornerstone of medicinal chemistry and chemical biology, used to establish structure-activity relationships (SAR) and identify the molecular targets of bioactive compounds. oncodesign-services.comnih.gov An analog is a molecule that is structurally similar to a parent compound, while a chemical probe is a specialized tool, often equipped with a reporter tag or a reactive group, designed to study biological systems. frontiersin.org

For this compound and related furofuran lignans, several series of analogs have been prepared to investigate their biological properties, such as antidiabetic and antioxidant effects. chula.ac.thnih.gov By systematically varying the substituents on the aryl rings or modifying the furofuran core, researchers can deduce which structural features are critical for activity. For example, studies have shown that the number and position of free phenolic hydroxyl groups play an important role in the α-glucosidase inhibitory activity of synthesized furofuran lignans. chula.ac.thnih.gov

Key approaches to generating this compound analogs include:

Friedel-Crafts type reaction: Using samin as a precursor, various aromatic and heteroaromatic groups can be introduced at the C-2 and C-6 positions. nih.gov

Nucleophilic substitution: As described previously, reacting samin with a range of alcohols and thiols produces ether and thioether analogs, introducing new functionalities and altering the molecule's physicochemical properties. mdpi.com

Modular Synthesis: Synthetic routes have been designed to allow for the late-stage introduction of different aryl groups, facilitating the creation of diverse analog libraries for screening. univie.ac.at

These analogs serve as valuable tools for mechanistic investigations. For example, by comparing the activity of this compound with that of its synthetic derivatives, researchers can build SAR models that guide the design of new compounds with improved potency or selectivity. univie.ac.atfrontiersin.org While the development of a dedicated chemical probe for this compound (e.g., a fluorescently-tagged or biotinylated version) is not widely reported, the synthetic methodologies developed for creating its analogs provide a clear path for the future construction of such tools.

Synthesis of Isotopically Labeled this compound for Metabolic Tracing

The study of a compound's metabolic fate is crucial for understanding its mechanism of action, distribution, and clearance within a biological system. Metabolic tracing, which follows a molecule's journey through metabolic pathways, is a powerful technique for these investigations. atamanchemicals.com This is often achieved by introducing isotopically labeled atoms into the molecule's structure. atamanchemicals.comdrugbank.com The most common isotopes used in metabolic studies are stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), which can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. atamanchemicals.compnas.org

A key strategy for the synthesis of isotopically labeled this compound involves the use of a labeled precursor in its established synthetic route. The synthesis of (±)-epiasarinin has been successfully achieved via a five-step route starting from piperonal. acs.orgrsc.org This synthetic pathway involves a Darzens condensation, followed by an alkenyl epoxide-dihydrofuran rearrangement and a Lewis acid-mediated cyclization. acs.orgslideshare.net

Therefore, the most direct approach to prepare isotopically labeled this compound is to use isotopically labeled piperonal as the starting material. Studies have demonstrated the synthesis of piperonal labeled with stable isotopes such as ²H, ¹³C, and ¹⁸O. researchgate.netresearchgate.net For example, ¹³C-labeled piperonal can be synthesized from correspondingly labeled catechol. By carrying this labeled piperonal through the established five-step synthesis, one can produce this compound with the isotope incorporated into its aromatic rings. This allows for precise tracking of the piperonal-derived moieties of the this compound molecule during metabolic studies.

The choice of isotope and its position within the molecule depends on the specific metabolic question being addressed. For instance, labeling the methylenedioxy group could track its potential cleavage, a known metabolic pathway for similar compounds.

Below is a table summarizing common reagents used for introducing stable isotopes in organic synthesis, which could be employed in the preparation of labeled precursors for this compound synthesis.

| Isotope | Reagent | Common Application |

| ²H (Deuterium) | Deuterium gas (D₂) | Catalytic deuteration |

| Lithium aluminum deuteride (B1239839) (LiAlD₄) | Reduction of carbonyls, esters, etc. kit.edu | |

| Deuterated water (D₂O) | H-D exchange reactions kit.edu | |

| Deuterated methyl iodide (CD₃I) | Introduction of labeled methyl groups kit.edu | |

| ¹³C (Carbon-13) | ¹³C-Carbon monoxide (¹³CO) | Carbonylation reactions |

| ¹³C-Methyl iodide (¹³CH₃I) | Introduction of labeled methyl groups kit.edu | |

| Potassium cyanide (K¹³CN) | Introduction of labeled nitrile/carboxyl groups | |

| ¹³C-labeled glucose | Biosynthetic production of labeled precursors | |

| ¹⁵N (Nitrogen-15) | ¹⁵N-Ammonia (¹⁵NH₃) | Introduction of labeled amino groups kit.edu |

| ¹⁵N-labeled amines | Synthesis of labeled amides, heterocycles kit.edu | |

| Potassium phthalimide-¹⁵N | Gabriel synthesis of primary amines | |

| ¹⁸O (Oxygen-18) | ¹⁸O-Water (H₂¹⁸O) | Hydrolysis, oxidation reactions kit.edu |

| ¹⁸O₂ gas | Oxidative reactions |

This table provides examples of reagents used for isotopic labeling in organic synthesis.

Design and Synthesis of Photoaffinity Probes for Target Identification

Identifying the specific molecular targets of a biologically active compound is fundamental to elucidating its mechanism of action. Photoaffinity labeling (PAL) is a powerful chemical biology technique used for this purpose. acs.orgrsc.org A photoaffinity probe is a molecule designed to bind to its target protein and, upon activation by light, form a covalent bond with it. researchgate.net This allows for the subsequent isolation and identification of the target protein, often using mass spectrometry. acs.org

A typical photoaffinity probe consists of three key components:

The Pharmacophore: The core structure of the bioactive molecule of interest, which is responsible for binding to the target. In this case, the pharmacophore is the this compound molecule.

The Photoreactive Group: A chemical moiety that is stable in the dark but becomes highly reactive upon irradiation with UV light, forming a covalent bond with nearby amino acid residues of the target protein. researchgate.net

The Reporter Tag: A functional group that enables detection and purification of the probe-protein adduct. Common tags include biotin (B1667282) for affinity purification with streptavidin or an alkyne/azide group for click chemistry ligation to a fluorescent dye or biotin. sigmaaldrich.com

The design of an this compound-based photoaffinity probe requires careful consideration of where to attach the linker bearing the photoreactive group and reporter tag. The attachment point should be at a position that does not significantly disrupt the interactions between this compound and its biological target. Based on the structure of this compound and related lignans, modifications to the aromatic rings are often tolerated without complete loss of biological activity. mdpi.com A common strategy would be to synthesize a derivative of piperonal, the precursor to this compound, that already contains a linker. This modified piperonal could then be carried through the synthetic sequence to yield the desired probe.

For example, a short aliphatic linker terminating in an alkyne group could be attached to one of the aromatic rings of a piperonal precursor. The other piperonal unit would be modified to include a photoreactive group, such as a diazirine or benzophenone (B1666685). The resulting probe would retain the core furofuran structure of this compound while incorporating the necessary functionalities for photoaffinity labeling and subsequent analysis.

The table below lists common photoreactive groups used in the design of photoaffinity probes.

| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Features |

| Benzophenone | Triplet diradical | ~350-360 | Robust; reacts with C-H bonds; can be less efficient. researchgate.netsigmaaldrich.com |

| Aryl Azide | Nitrene | ~254-300 | Historically used; prone to rearrangement; less specific. |

| Phenyl-trifluoromethyldiazirine | Carbene | ~350-365 | Small size; highly reactive; rapid reaction rate; less perturbation to the ligand. sigmaaldrich.com |

| Diazirine (aliphatic) | Carbene | ~350-380 | Very small; high reactivity; can be more stable than aryl azides. unimib.it |

This table summarizes the characteristics of common photoreactive moieties for PAL.

Rational Design of Biologically Active this compound Mimetics

Rational drug design aims to create new molecules with improved potency, selectivity, or pharmacokinetic properties based on the structure and biological activity of a known compound. This compound, a furofuran lignan, has been reported to possess several interesting biological activities, making it an attractive scaffold for the design of new therapeutic agents. redalyc.orgnih.gov The process of designing this compound mimetics involves identifying its key structural features—the pharmacophore—and creating novel structures that retain these features while potentially offering synthetic advantages or enhanced biological profiles. researchgate.net

The core structure of this compound is the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, with two methylenedioxyphenyl groups attached. These aromatic rings and the central furofuran core are considered critical for its biological effects. The goal of mimetic design is to replicate the spatial arrangement and electronic properties of these key groups in a new molecular framework.

Strategies for designing this compound mimetics could include:

Scaffold Hopping: Replacing the central furofuran core with other bicyclic or heterocyclic systems that can maintain a similar three-dimensional orientation of the two aryl groups.